Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a hydroxy group, and a propanoylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Propanoylphenoxy Moiety: This step involves the reaction of a phenol derivative with a propanoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The propanoyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group and the propanoylphenoxy moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate can be compared with similar compounds such as:
Ethyl 1-[2-hydroxy-3-(4-acetylphenoxy)propyl]piperidine-3-carboxylate: Similar structure but with an acetyl group instead of a propanoyl group.
Ethyl 1-[2-hydroxy-3-(4-butanoylphenoxy)propyl]piperidine-3-carboxylate: Similar structure but with a butanoyl group instead of a propanoyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H29NO5 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C20H29NO5/c1-3-19(23)15-7-9-18(10-8-15)26-14-17(22)13-21-11-5-6-16(12-21)20(24)25-4-2/h7-10,16-17,22H,3-6,11-14H2,1-2H3 |
InChI Key |
XHGFHHHCWUPLHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCCC(C2)C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.